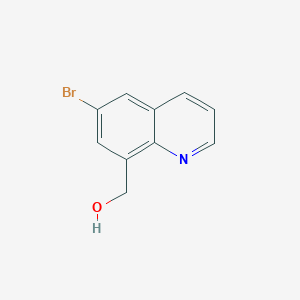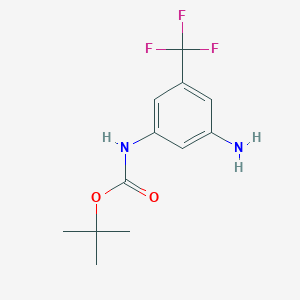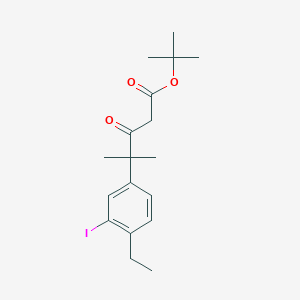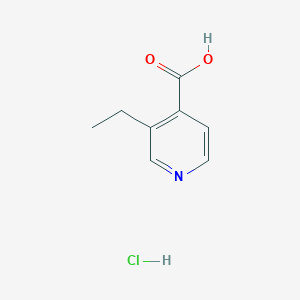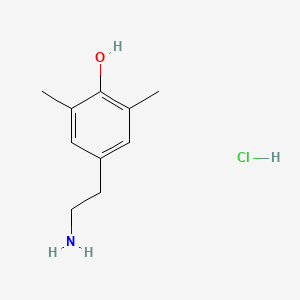
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Polymerization Catalyst
A study by Kim et al. (2018) explored the use of aromatic amine ligands, including 4-(2-Aminoethyl)-2,6-dimethylphenol, in catalyst systems for polymerizing 2,6-dimethylphenol. The research found that certain amine ligands, when paired with copper(I) chloride, are highly effective in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a valuable polymer.
2. Environmental Remediation
Goskonda et al. (2002) investigated the use of ultrasound in the mineralization of various organic pollutants, including derivatives of 2,6-dimethylphenol Goskonda et al., 2002. The study revealed that ultrasound could effectively degrade these compounds in dilute aqueous solutions, offering a potential method for environmental cleanup.
3. Biodegradation Studies
In 2019, Ji et al. researched the biodegradation of 2,6-dimethylphenol, a chemical related to 4-(2-Aminoethyl)-2,6-dimethylphenol, by a strain of Mycobacterium neoaurum Ji et al., 2019. This study contributes to understanding how certain bacteria can break down this compound, which is relevant for environmental remediation and pollution control.
4. Vibrational Analysis in Chemistry
Rao and Rao (2002) conducted a vibrational analysis of substituted phenols, including 2,6-dimethylphenol, to understand the transferability of valence force constants Rao and Rao, 2002. This research aids in the broader understanding of molecular vibrations and their effects in chemistry, particularly in the study of phenolic compounds.
5. Catalysis and Chemical Synthesis
A study by Guieu et al. (2004) focused on new N,O-containing ligands for the copper-catalyzed polymerization of 2,6-dimethylphenol Guieu et al., 2004. This research is relevant for understanding the synthesis of polymers using derivatives of 2,6-dimethylphenol, potentially including 4-(2-Aminoethyl)-2,6-dimethylphenol.
Mecanismo De Acción
Target of Action
The primary target of 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride is serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes play crucial roles in various biological processes, including digestion, immune response, blood clotting, and cell signaling .
Mode of Action
This compound acts as an irreversible inhibitor of serine proteases . It achieves this by covalently modifying the hydroxyl group of serine residues in the active site of these enzymes . This modification prevents the enzymes from catalyzing their respective reactions, thereby inhibiting their function .
Biochemical Pathways
The inhibition of serine proteases by this compound affects several biochemical pathways. For instance, the inhibition of thrombin would impact the blood clotting cascade, while the inhibition of trypsin and chymotrypsin would affect protein digestion . Furthermore, this compound’s ability to inhibit Site-1-protease (S1P) has implications for cholesterol regulation, as S1P is responsible for activating the sterol regulatory element-binding proteins (SREBPs) .
Pharmacokinetics
The pharmacokinetic properties of this compound contribute to its bioavailability and efficacy. It is water-soluble, which facilitates its distribution in the body . As an irreversible inhibitor, it has a prolonged effect, as the inhibition lasts until new enzyme molecules are synthesized .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of the inhibition of serine proteases. This can lead to reduced digestion of proteins, altered immune responses, changes in blood clotting, and modulation of cell signaling pathways . In the context of cholesterol regulation, the inhibition of S1P leads to reduced activation of SREBPs, which can influence cholesterol synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability is greater at low pH values . Furthermore, its solubility in water can affect its distribution and concentration in different parts of the body . The presence of other substances, such as competitive substrates or other inhibitors, can also influence its efficacy .
Análisis Bioquímico
Biochemical Properties
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride acts as an irreversible inhibitor of serine proteases. It interacts with enzymes such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . The compound forms a covalent bond with the serine residue in the active site of these enzymes, thereby inhibiting their activity. This interaction is crucial for preventing protein degradation during protein purification processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It can inhibit apoptosis in certain cell types, such as SNU-16 human gastric adenocarcinoma cells, by blocking tumor necrosis factor-alpha (TNF-α) induced apoptotic features . Additionally, it has been reported to extend the lifespan of mice acutely infected with Toxoplasma gondii . These effects highlight the compound’s potential in modulating cell signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable in aqueous solutions at 4°C for up to six months, but its stability decreases at pH levels above 7.0 . Long-term studies have shown that the compound can maintain its inhibitory activity for extended periods, making it suitable for prolonged experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it effectively inhibits serine proteases without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including potential impacts on liver and kidney function . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as trypsin and chymotrypsin, affecting metabolic flux and metabolite levels . The compound’s role in these pathways can influence overall cellular metabolism and protein turnover.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its inhibitory effects on serine proteases . This localization is crucial for its function and effectiveness in biochemical applications.
Propiedades
IUPAC Name |
4-(2-aminoethyl)-2,6-dimethylphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-5-9(3-4-11)6-8(2)10(7)12;/h5-6,12H,3-4,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKSRDHXUKHZSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
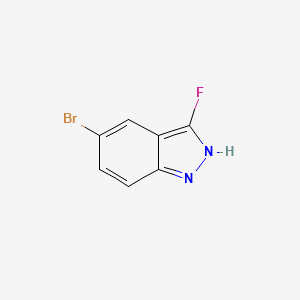
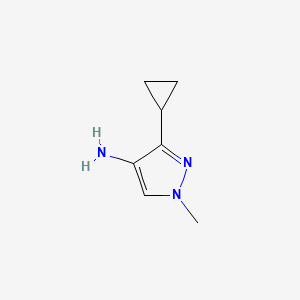
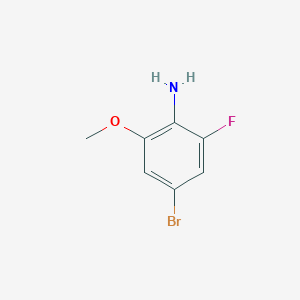
![[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol](/img/structure/B1375360.png)
![8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1375361.png)
![3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol](/img/structure/B1375362.png)
